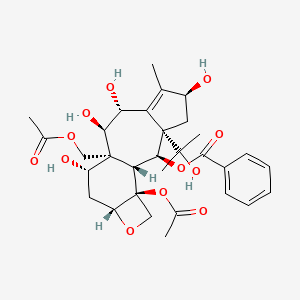

13-O-Deacetyltaxumairol Z

Description

Properties

IUPAC Name |

[(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPGQOGNFFVNFT-LPRGFTSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 13-O-Deacetyltaxumairol Z: A Technical Guide to its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, origin, and structural elucidation of 13-O-Deacetyltaxumairol Z, a member of the complex taxane (B156437) diterpenoid family. This document provides a comprehensive overview of the scientific investigations that led to the identification of this natural product, including detailed experimental protocols and data interpretation for researchers in the field of natural product chemistry and drug discovery.

Discovery and Botanical Origin

This compound was first isolated from the Taiwanese yew, Taxus mairei (Lemée & H. Lév.) S.Y. Hu, a plant species that has proven to be a rich source of novel taxoids. The discovery was the result of extensive phytochemical investigations into the constituents of this plant, led by a team of researchers focused on identifying new bioactive compounds. The initial findings were published in the Chemical & Pharmaceutical Bulletin in 2002 by Shen et al., in a paper titled "Taxumairols X--Z, new taxoids from Taiwanese Taxus mairei." This publication laid the groundwork for understanding the structure and properties of this compound.

Table 1: General Information for this compound

| Parameter | Value |

| Trivial Name | This compound |

| Systematic Name | Taxumairol Z |

| CAS Number | 220935-39-7 |

| Molecular Formula | C₃₁H₄₀O₁₂ |

| Molecular Weight | 604.649 g/mol |

| Natural Source | Taxus mairei |

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, beginning with the extraction of plant material and culminating in detailed spectroscopic analysis. The general workflow is outlined below.

Extraction and Isolation

A generalized protocol for the extraction and isolation of taxoids from Taxus mairei is as follows:

-

Plant Material Collection and Preparation: Needles and stems of Taxus mairei are collected, air-dried, and pulverized.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The chloroform-soluble fraction, often rich in taxoids, is subjected to multiple rounds of column chromatography.

-

Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically a mixture of n-hexane and ethyl acetate.

-

Preparative Thin-Layer Chromatography (PTLC): Fractions of interest are further purified using preparative TLC on silica gel plates with a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C18 column) and a mobile phase such as a methanol-water gradient.

-

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provided information about the proton environment in the molecule.

-

¹³C-NMR: Identified the number and types of carbon atoms.

-

2D-NMR (COSY, HMQC, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

Table 2: Spectroscopic Data for this compound (Taxumairol Z)

| Data Type | Key Observations (Hypothetical based on typical taxoid spectra) |

| HR-FAB-MS | Molecular ion peak corresponding to C₃₁H₄₀O₁₂ |

| ¹H-NMR (CDCl₃, MHz) | Signals corresponding to acetyl methyl protons, aromatic protons of a benzoyl group, and numerous methine and methylene (B1212753) protons characteristic of a taxane core. |

| ¹³C-NMR (CDCl₃, MHz) | Carbonyl carbons of acetyl and benzoyl groups, olefinic carbons, carbons of the taxane skeleton, and methyl carbons. |

Note: The specific chemical shift values from the original publication are required for a complete data table.

Biological Activity and Future Directions

While the initial discovery paper by Shen et al. focused on the isolation and structure elucidation of this compound, the broader family of taxanes is well-known for its significant biological activities, most notably as anticancer agents. The mechanism of action for prominent taxanes like paclitaxel (B517696) involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

Further research is warranted to investigate the specific biological activities of this compound. Its unique structural features may confer novel pharmacological properties, making it a person of interest for further investigation in drug development programs. Future studies should focus on:

-

In vitro cytotoxicity screening: Assessing the compound's activity against a panel of cancer cell lines.

-

Mechanism of action studies: Determining if it shares the microtubule-stabilizing properties of other taxanes or possesses a novel mechanism.

-

Structure-activity relationship (SAR) studies: Synthesizing derivatives to understand the key functional groups responsible for any observed biological activity.

The discovery of this compound underscores the importance of continued exploration of natural products as a source of novel therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers poised to further investigate its potential.

"13-O-Deacetyltaxumairol Z" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Ref: BPL20251205-081

Abstract

13-O-Deacetyltaxumairol Z is a complex diterpenoid belonging to the taxane (B156437) family, a class of natural products that includes the highly successful anticancer drug, Paclitaxel (Taxol®). Isolated from the seeds of the Formosan Yew (Taxus mairei), this compound is part of a diverse group of secondary metabolites with potential pharmacological significance. This technical guide provides a comprehensive summary of the available information on the chemical structure and properties of this compound, including its physicochemical characteristics and a generalized methodology for its isolation. Due to the limited public availability of the primary characterization data, this document serves as a foundational resource based on existing chemical database information and analogous compounds.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Registry Number 220935-39-7. It is a solid, powder-form compound at standard conditions. While detailed experimental data for properties such as melting point and solubility are not widely reported, it is known to be a natural product found in extracts of Taxus mairei.[1][2]

Table 1: Physicochemical and Structural Data for this compound

| Property | Data | Source(s) |

| CAS Number | 220935-39-7 | [1][3] |

| Molecular Formula | C₃₁H₄₀O₁₂ | [1] |

| Molecular Weight | 604.649 g/mol | [1] |

| Physical Form | Solid, Powder | |

| Natural Source | Seeds of Taxus mairei (Formosan Yew) | [2] |

Chemical Structure

The definitive chemical structure of this compound has been determined through spectroscopic analysis, primarily two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques. While the primary spectral data is not publicly accessible, its molecular formula indicates a highly oxygenated and complex taxane core. Taxanes are characterized by a distinctive 6-8-6 tricyclic carbon skeleton. The name "this compound" suggests a taxumairol derivative that lacks an acetyl group at the C-13 position, a common site for esterification in this class of compounds.

Spectroscopic and Analytical Data

The structural elucidation of taxane diterpenoids relies heavily on a combination of spectroscopic methods. The following table summarizes the expected, though not publicly detailed, analytical data for this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Complex spectrum with multiple signals in the 0.8-6.5 ppm range, corresponding to methyl groups, methylene (B1212753) and methine protons on the taxane core, and protons adjacent to oxygen-bearing carbons and ester groups. |

| ¹³C NMR (Carbon-13 NMR) | 31 distinct carbon signals, including those for carbonyls (esters, ketones) in the 170-210 ppm range, olefinic carbons (C=C) in the 110-150 ppm range, and numerous signals for oxygenated carbons in the 50-90 ppm range. |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ or adducts (e.g., [M+H]+, [M+Na]+) consistent with the molecular formula C₃₁H₄₀O₁₂. Fragmentation patterns would provide information on the loss of substituent groups like water, acetic acid, and other esters. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) groups (~3400 cm⁻¹), carbonyl (C=O) groups from esters (~1730 cm⁻¹), and C-O stretching vibrations. |

| Optical Rotation [α]D | A specific value indicating the compound's chiroptical properties, typical for complex, chiral natural products. |

Biological Activity

While specific bioactivity data for this compound is not available in the public domain, many related taxane diterpenoids isolated from various Taxus species exhibit significant cytotoxic activity against a range of human cancer cell lines.[4][5] The mechanism of action for the most famous taxane, Paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that this compound could possess similar biological properties, making it a compound of interest for further investigation in drug discovery programs.

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation of taxane diterpenoids from Taxus mairei, based on established methodologies for similar compounds.[6][7]

Protocol: Generalized Isolation of Taxanes from Taxus mairei

-

Extraction:

-

Air-dried and powdered plant material (e.g., seeds) is exhaustively extracted with a polar solvent, typically ethanol (B145695) or methanol, at room temperature for several days.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).

-

This step separates compounds based on their polarity, with taxoids typically concentrating in the chloroform and ethyl acetate fractions.

-

-

Chromatographic Separation:

-

The bioactive fraction (e.g., chloroform fraction) is subjected to multiple rounds of column chromatography.

-

Initial Separation: Silica gel column chromatography is used with a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

-

Further Purification: Promising sub-fractions are further purified using Sephadex LH-20 column chromatography to remove pigments and other impurities.

-

Final Purification: High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water, is used to isolate the pure compound.

-

-

Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS).

-

Visualizations

Logical Relationships of Taxane Skeletons

Taxane diterpenoids can be classified based on their core ring structure. The diagram below illustrates the relationship between the common 6/8/6-membered ring system and rearranged skeletons like the 5/7/6-membered abeotaxane system, which are also found in Taxus species.[5]

References

- 1. Taxane diterpenoids from the seeds of Chinese yew Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A new taxane diterpenoid from Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taxane diterpenes from Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

13-O-Deacetyltaxumairol Z: A Technical Overview of a Novel Taxane Diterpenoid

CAS Number: 220935-39-7

Abstract

13-O-Deacetyltaxumairol Z is a naturally occurring taxane (B156437) diterpenoid isolated from Taxus mairei. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel (B517696), this compound is of significant interest to researchers in medicinal chemistry and drug discovery. However, public domain data on the biological activity, mechanism of action, and specific experimental protocols for this compound is currently limited. This technical guide provides a comprehensive summary of the available information on this compound, placed within the broader context of taxane diterpenoids. It aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this and related natural products.

Introduction

The genus Taxus, commonly known as yew, has been a rich source of structurally complex and biologically active diterpenoids. The discovery of paclitaxel and its subsequent success as a chemotherapeutic agent has spurred extensive research into other taxane analogues. This compound, identified from Taxus mairei, represents one such compound.[1] Its structural features suggest potential biological activities, although specific studies to elucidate these are not yet widely published. This document collates the known chemical and physical properties of this compound and discusses potential avenues for future research based on the activities of related taxanes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available information.

| Property | Value | Source |

| CAS Number | 220935-39-7 | Chemical Supplier Databases |

| Molecular Formula | C₃₁H₄₀O₁₂ | [2] |

| Molecular Weight | 604.64 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | >98% (typical for commercial samples) | [2] |

| Source Organism | Taxus mairei | [1] |

Biological Context and Potential Activities

While direct experimental evidence for the biological activity of this compound is not available in the public domain, the activities of other taxane diterpenoids from Taxus species provide a strong basis for postulation.

Cytotoxicity

Many taxane diterpenoids exhibit potent cytotoxic effects against various cancer cell lines. For instance, taxumairone A, another taxane isolated from Taxus mairei, has shown significant cytotoxicity against human colon carcinoma cells. It is plausible that this compound may possess similar properties.

Mechanism of Action

The primary mechanism of action for clinically used taxanes like paclitaxel is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is a reasonable hypothesis that other taxanes, including this compound, might interact with tubulin, although the specific nature and strength of this interaction would require experimental validation.

Suggested Experimental Protocols

Given the lack of specific experimental data, this section outlines generalized protocols that could be employed to investigate the biological activities of this compound.

In Vitro Cytotoxicity Assay

A standard MTT or SRB assay could be used to evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

Workflow for In Vitro Cytotoxicity Screening:

Tubulin Polymerization Assay

To investigate the potential mechanism of action, a cell-free tubulin polymerization assay could be performed to determine if this compound affects microtubule dynamics.

Logical Flow for Mechanism of Action Studies:

Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, taxanes are known to impact several key cellular pathways as a consequence of microtubule stabilization.

Potential Downstream Effects of Microtubule Stabilization:

Conclusion and Future Directions

This compound is a structurally intriguing natural product from Taxus mairei. While there is a clear lack of specific biological data, its classification as a taxane diterpenoid strongly suggests potential for cytotoxic and antimitotic activities. The experimental frameworks and hypothetical pathways outlined in this guide provide a roadmap for future research. Key future directions should include:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines and other disease models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound.

-

Total Synthesis: Developing a synthetic route to enable the production of larger quantities for in-depth preclinical and clinical studies, and to allow for the generation of novel analogues with improved properties.

The exploration of novel taxanes like this compound remains a promising avenue for the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to 13-O-Deacetyltaxumairol Z

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and inferred biological context of 13-O-Deacetyltaxumairol Z, a taxoid compound isolated from Taxus mairei. Due to the limited publicly available data specific to this molecule, this guide supplements known information with established knowledge of the broader taxane (B156437) class of compounds, offering a valuable resource for researchers in natural product chemistry and oncology.

Core Molecular Data

This compound is a complex diterpenoid belonging to the taxane family, which includes the prominent anticancer drug Paclitaxel (Taxol). The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₀O₁₂ | [1][2] |

| Molecular Weight | 604.649 g/mol | [1] |

| CAS Number | 220935-39-7 | [1][2] |

General Experimental Protocols

Biological Activity and Mechanism of Action

Specific biological activity data for this compound is not extensively documented. However, numerous taxoids isolated from Taxus mairei have demonstrated significant cytotoxic effects against a variety of cancer cell lines[3]. For instance, other taxane diterpenoids from this species have shown potent activity against human colon carcinoma cells[2].

The primary mechanism of action for the taxane class of compounds, most notably Paclitaxel, involves the stabilization of microtubules. This interference with microtubule dynamics disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that this compound shares a similar mechanism of action.

Future Directions

The unique structure of this compound warrants further investigation to elucidate its specific biological activities and mechanism of action. Future research should focus on:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological screening.

-

Cytotoxicity Screening: Evaluation of its efficacy against a broad panel of cancer cell lines.

-

Mechanism of Action Studies: Detailed investigation into its interaction with microtubules and other potential cellular targets.

-

Structure-Activity Relationship (SAR) Studies: Comparison of its activity with other taxoids to understand the contribution of its specific functional groups to its biological profile.

This guide serves as a foundational document for researchers interested in this compound. While specific data remains limited, the information presented, contextualized within the broader family of taxane diterpenoids, provides a solid starting point for future research and development efforts.

References

The Probable Mechanism of Action of 13-O-Deacetyltaxumairol Z: An In-depth Technical Guide

Disclaimer: Information regarding the specific mechanism of action of 13-O-Deacetyltaxumairol Z is not available in the current scientific literature. This guide provides a detailed overview of the well-established mechanism of action of taxanes, the chemical class to which this compound belongs. It is highly probable that its mechanism of action is similar to that of other taxanes like paclitaxel (B517696) and docetaxel.

Core Mechanism: Microtubule Stabilization

The principal mechanism of action of taxanes is the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell structure. They are dynamic polymers of α- and β-tubulin heterodimers that undergo constant polymerization (assembly) and depolymerization (disassembly).

This compound, as a presumed taxane (B156437), is expected to bind to the β-tubulin subunit of the tubulin heterodimer within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization into tubulin dimers.[1][2] This action effectively freezes the microtubule in a polymerized state, leading to the formation of stable, nonfunctional microtubule bundles.[3] This contrasts with other microtubule-targeting agents like the vinca (B1221190) alkaloids, which inhibit tubulin polymerization.[1]

The stabilization of microtubules disrupts the normal dynamic instability required for various cellular processes, most critically, the formation and function of the mitotic spindle during cell division.[2][4]

Downstream Cellular Consequences

The hyper-stabilization of microtubules by taxanes triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest at G2/M Phase

The disruption of mitotic spindle function due to microtubule stabilization activates the spindle assembly checkpoint (SAC).[5] This checkpoint ensures that all chromosomes are properly attached to the spindle before the cell proceeds to anaphase. By preventing the normal dynamics of spindle microtubules, taxanes induce a prolonged arrest in the G2/M phase of the cell cycle.[6] This mitotic arrest is a primary contributor to the cytotoxic effects of this class of compounds.

Induction of Apoptosis

Prolonged mitotic arrest can lead to several outcomes, with apoptosis being a major mechanism of cell death induced by taxanes.[4][6] The apoptotic signaling cascade can be initiated through various pathways:

-

Intrinsic (Mitochondrial) Pathway: Taxane-induced cellular stress can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] This shifts the balance towards pro-apoptotic proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytoplasm triggers the formation of the apoptosome and activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

-

Extrinsic (Death Receptor) Pathway: While less predominantly described for taxanes, crosstalk with the extrinsic pathway may occur.

-

p53-Dependent and Independent Pathways: The tumor suppressor protein p53 can be activated in response to the cellular stress caused by taxanes, contributing to the induction of apoptosis.[6][7] However, taxanes can also induce apoptosis in cells with non-functional p53, indicating the involvement of p53-independent pathways.[6]

A more recent understanding suggests that taxanes can also induce the formation of multiple micronuclei, leading to irreversible nuclear membrane rupture and subsequent cell death, which may or may not involve the classical apoptotic pathways.[8][9]

Quantitative Data (Representative for Taxanes)

As no specific quantitative data for this compound is available, the following tables summarize representative data for the well-studied taxanes, paclitaxel and docetaxel.

Table 1: Cytotoxicity of Taxanes in Human Cancer Cell Lines

| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Reference |

| CAOV-3 | Ovarian | 0.7 - 1.8 | 0.8 - 1.7 | [10] |

| OVCAR-3 | Ovarian | 0.7 - 1.8 | 0.8 - 1.7 | [10] |

| SKOV-3 | Ovarian | 0.7 - 1.8 | 0.8 - 1.7 | [10] |

| A549 | Lung | ~5 | Not Reported | [11] |

| MCF7 | Breast | ~4 | Not Reported | [11] |

| HeLa | Cervical | ~7.5 | Not Reported | [11] |

| SK-BR-3 | Breast | ~2.5 | Not Reported | [12] |

| MDA-MB-231 | Breast | ~3 | Not Reported | [12] |

| T-47D | Breast | ~1.5 | Not Reported | [12] |

IC50 values can vary depending on the experimental conditions, such as drug exposure time.

Table 2: Effect of Paclitaxel on Microtubule Dynamics in Living Human Tumor Cells

| Cell Line | Parameter | Control | 30 nM Paclitaxel | % Inhibition | Reference |

| Caov-3 (Ovarian) | Shortening Rate (µm/min) | 11.6 ± 7.3 | 7.9 ± 7.2 | 31% | [13] |

| Growth Rate (µm/min) | 8.3 ± 4.5 | 6.3 ± 3.7 | 24% | [13] | |

| Dynamicity | Not Reported | Not Reported | 31% | [13] | |

| A-498 (Kidney) | Shortening Rate (µm/min) | 9.2 ± 5.1 | 6.7 ± 3.2 (at 100 nM) | 26% | [13] |

| Growth Rate (µm/min) | 8.4 ± 4.2 | 6.8 ± 4.0 (at 100 nM) | 18% | [13] | |

| Dynamicity | Not Reported | Not Reported | 63% | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of taxanes.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) or fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol (B35011) (polymerization enhancer)

-

Test compound (this compound) and controls (e.g., paclitaxel as a stabilizer, DMSO as a vehicle)

-

96-well microplate (UV-transparent for turbidity, black for fluorescence)

-

Temperature-controlled microplate reader

Procedure:

-

Prepare the tubulin polymerization mix on ice. Reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 2-3 mg/mL.

-

Pipette 10 µL of 10x concentrated test compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 37°C 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

For Turbidity Assay: Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

For Fluorescence Assay: If using a fluorescent reporter like DAPI, measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Plot absorbance/fluorescence versus time. A stabilizing agent like a taxane will increase the rate and extent of polymerization compared to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[14] The fluorescence intensity of PI in stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

-

Cultured cells

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Data Analysis: Generate a histogram of fluorescence intensity. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the histogram using appropriate software. An accumulation of cells in the G2/M phase is indicative of a taxane-like mechanism.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

Materials:

-

Cultured cells treated with the test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Prepare protein lysates from treated and untreated cells.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Add the ECL reagent and capture the chemiluminescent signal.

-

Data Analysis: Quantify the band intensities using densitometry software. An increase in the levels of cleaved caspase-3 and cleaved PARP, and a change in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, would indicate the induction of apoptosis.

Visualizations

Signaling Pathways

Caption: Overview of the proposed mechanism of action for this compound.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. Tubulin Polymerization Assay [bio-protocol.org]

- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Tubulin Polymerization Assay [bio-protocol.org]

- 10. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

Unveiling the Biological Activity of 13-O-Deacetyltaxumairol Z: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Deacetyltaxumairol Z, a complex taxane (B156437) diterpenoid, has been isolated from Taxus mairei and Taxus sumatrana, species of yew trees known for producing a rich diversity of bioactive compounds. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its cytotoxic effects. The information presented herein is intended to support further research and development of this natural product as a potential therapeutic agent.

Chemical Identity

Recent studies have identified this compound as being synonymous with Tasumatrol Z . This guide will use both names interchangeably, reflecting the nomenclature in the scientific literature.

-

Systematic Name: (2α,3α,4β,5β,7β,10β,13α)-4,10-diacetoxy-13-({(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl}oxy)-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate

-

CAS Number: 220935-39-7

-

Molecular Formula: C45H47NO14

-

Molecular Weight: 833.85 g/mol

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound (Tasumatrol Z) is its cytotoxicity against human cancer cell lines. Research has demonstrated its potential as an anticancer agent, a characteristic shared by many taxane compounds, most notably Paclitaxel (Taxol®).

Quantitative Data

The cytotoxic activity of Tasumatrol Z and its related compounds, isolated from Taxus sumatrana, was evaluated against a human hepatoma (Hep2) cell line. The following table summarizes the available quantitative data.

| Compound | Cell Line | Activity | IC50 (µM) |

| Tasumatrol Z | Hep2 (Human Hepatoma) | Cytotoxic | Data not specified in abstract |

| Tasumatrol Y | Hep2 (Human Hepatoma) | Cytotoxic | Data not specified in abstract |

Note: The specific IC50 value for Tasumatrol Z was not available in the abstracts of the primary literature. Access to the full-text article is required for this specific data point.

Experimental Protocols

The following is a generalized protocol for the isolation and cytotoxicity testing of this compound, based on standard methodologies for taxane research.

Isolation and Purification of this compound

A general workflow for the isolation and purification of taxoids from Taxus species is outlined below.

An In-Depth Technical Guide to the Tubulin Polymerization Assay: Investigating the Effects of 13-O-Deacetyltaxumairol Z

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro tubulin polymerization assay, a critical tool for characterizing the mechanism of action of potential microtubule-targeting agents. While specific experimental data for 13-O-Deacetyltaxumairol Z is not publicly available, this document outlines the established methodologies used for similar taxane-like compounds, enabling researchers to design and execute robust assays for this and other novel molecules.

Introduction to Microtubule Dynamics and the Role of Taxanes

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1][2][3] Their ability to polymerize and depolymerize is fundamental to numerous cellular processes, including mitosis, cell motility, and intracellular transport.[1][2][3] This dynamic instability makes microtubules a key target for anticancer drug development.[2][4][5]

Microtubule-targeting agents are broadly classified as either stabilizing or destabilizing agents.[1] Taxanes, such as the well-known paclitaxel, are microtubule-stabilizing agents.[4][5] They bind to β-tubulin within the microtubule, promoting polymerization and preventing depolymerization, which leads to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.[2][3][4] this compound, as a taxane (B156437) derivative, is hypothesized to exert its biological effects through a similar mechanism of microtubule stabilization.

Principle of the In Vitro Tubulin Polymerization Assay

The in vitro tubulin polymerization assay is a fundamental method to identify and characterize compounds that modulate microtubule dynamics.[1] The assay monitors the polymerization of purified tubulin into microtubules. This process can be measured through changes in light scattering (turbidity) or by using a fluorescent reporter.[1][6][7] An increase in turbidity or fluorescence intensity is proportional to the mass of the microtubule polymer formed.[7][8][9]

Experimental Protocols

Two primary methods for monitoring tubulin polymerization in vitro are the turbidity-based assay and the fluorescence-based assay.

Turbidity-Based Tubulin Polymerization Assay

This method relies on the principle that microtubules scatter light, and the increase in absorbance at 340 nm is proportional to the extent of tubulin polymerization.[1][8][9]

Materials:

-

Lyophilized tubulin (e.g., from porcine brain, >99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6][10]

-

Guanosine-5′-triphosphate (GTP) solution (100 mM stock)[2]

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Paclitaxel)

-

Vehicle control (e.g., DMSO)

-

Pre-warmed 96-well microplate (UV-transparent)[11]

-

Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm.[1][12]

Procedure:

-

Preparation of Reagents:

-

On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL.[1][11]

-

Prepare the tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.[1][9] Keep the mix on ice.

-

Prepare serial dilutions of this compound and the positive control (e.g., Paclitaxel) in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%).[13]

-

-

Assay Execution:

-

Pipette 10 µL of the compound dilutions (or vehicle/positive control) into the wells of a pre-warmed (37°C) 96-well plate.[1][11]

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.[1]

-

Immediately place the plate in the 37°C microplate reader.[1][8][9]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.[1]

-

Plot the change in absorbance versus time for each concentration of the test compound and controls.[1]

-

Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).[1]

-

Calculate the percentage of enhancement or inhibition for each concentration relative to the vehicle control.

-

Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter, such as DAPI, which preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[6][7]

Materials:

-

All materials from the turbidity-based assay, with the exception of a UV-transparent plate.

-

Black, opaque 96-well microplate.[1]

-

Fluorescent reporter (e.g., DAPI)

-

Temperature-controlled microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~450 nm).[1][13]

Procedure:

-

Preparation of Reagents:

-

Assay Execution:

-

The assay procedure is identical to the turbidity-based assay, but a black, opaque 96-well plate is used.[1]

-

-

Data Acquisition:

-

Data Analysis:

-

Data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.[1]

-

Data Presentation

While specific quantitative data for this compound is not available, the following table illustrates how results from a tubulin polymerization assay would be presented.

| Compound | Concentration (µM) | Vmax (mOD/min) | Plateau Absorbance (OD) | % Enhancement of Polymerization |

| Vehicle Control (DMSO) | - | 10.2 | 0.25 | 0% |

| This compound | 0.1 | 15.8 | 0.35 | 55% |

| 1 | 25.5 | 0.48 | 150% | |

| 10 | 38.7 | 0.55 | 279% | |

| Paclitaxel (Positive Control) | 10 | 41.8 | 0.58 | 310% |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro tubulin polymerization assay.

Signaling Pathway

The diagram below depicts the simplified mechanism of action for taxane-like microtubule stabilizing agents.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background at time 0 | Light scattering from precipitated compound. | Check the solubility of the compound in the assay buffer. Reduce the starting concentration if necessary.[13] |

| Autofluorescence of the compound (fluorescence assay). | Run a control with the compound in buffer without tubulin to check for auto-fluorescence.[2] | |

| No dose-dependent effect | The concentration range is not optimal. | Test a broader range of concentrations.[13] |

| The compound is not a direct tubulin polymerization modulator. | Consider alternative mechanism of action assays. | |

| Inconsistent readings between replicates | Inaccurate pipetting or introduction of air bubbles. | Ensure accurate and consistent pipetting. Avoid introducing air bubbles into the wells.[2] |

| Low signal in vehicle control | Inactive tubulin. | Use freshly reconstituted tubulin and keep it on ice. Avoid repeated freeze-thaw cycles. |

| Incorrect temperature. | Ensure the plate reader is maintained at 37°C.[13] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abscience.com.tw [abscience.com.tw]

- 9. interchim.fr [interchim.fr]

- 10. Tubulin Polymerization Assay [bio-protocol.org]

- 11. Tubulin Polymerization Assay [bio-protocol.org]

- 12. In vitro tubulin polymerization assay [bio-protocol.org]

- 13. In vitro tubulin polymerization assay [bio-protocol.org]

Uncharted Territory: The Scientific Void of 13-O-Deacetyltaxumairol Z

A comprehensive review of existing scientific literature reveals a significant knowledge gap concerning the biological activities and mechanisms of the taxane (B156437) diterpenoid, 13-O-Deacetyltaxumairol Z. Despite its documented existence and chemical identity (CAS Number: 220935-39-7), there is a notable absence of published research detailing its pharmacological properties, experimental evaluations, or potential therapeutic applications.

This in-depth technical guide aims to transparently address this void for researchers, scientists, and drug development professionals. In lieu of presenting non-existent data, this document will outline the current state of knowledge and provide a conceptual framework for future investigation into this novel compound.

Current Status: A Molecule without a Biological Narrative

Searches of prominent scientific databases and chemical repositories have yielded no studies on the biological effects of this compound. Consequently, quantitative data regarding its efficacy in any biological system (e.g., IC50, LD50, MIC values) are unavailable. Similarly, there are no established experimental protocols for its study, nor have any signaling pathways associated with its activity been elucidated.

This lack of information presents both a challenge and an opportunity. For researchers in natural product chemistry and drug discovery, this compound represents a truly unexplored frontier. Its structural similarity to other taxanes, a class of compounds renowned for their potent anticancer properties (e.g., Paclitaxel), suggests that it may possess valuable bioactivities awaiting discovery.

A Proposed Roadmap for Investigation: A Hypothetical Workflow

To guide future research efforts, a standardized experimental workflow for the initial characterization of a novel natural product like this compound is proposed. This workflow is designed to systematically evaluate its potential biological activities and lay the groundwork for more in-depth mechanistic studies.

Caption: Proposed experimental workflow for the characterization of this compound.

Detailed Methodologies for Key Initial Experiments

Should a researcher embark on the study of this compound, the following are detailed, standard protocols for the initial screening phase.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture media to achieve a range of final concentrations. The media in the wells is replaced with the compound-containing media, and the plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: The media is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Assay (Broth Microdilution)

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: this compound is serially diluted in a 96-well plate using the appropriate broth medium.

-

Inoculation: The standardized microorganism suspension is added to each well containing the diluted compound.

-

Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While the current body of scientific knowledge on this compound is barren, this should be viewed as a call to action for the scientific community. The protocols and workflows outlined above provide a clear and structured path for the initial exploration of this compound. The potential for discovering novel biological activities, particularly given its taxane scaffold, is significant. Future research in this area will be crucial in transforming this compound from a chemical entity into a compound with a defined biological role and potential therapeutic relevance.

13-O-Deacetyltaxumairol Z: A Technical Overview of its Natural Source and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Deacetyltaxumairol Z is a naturally occurring taxane (B156437) diterpenoid, a class of compounds that has garnered significant interest in the field of oncology due to the well-known anti-cancer drug, Paclitaxel (Taxol®). This technical guide provides a comprehensive overview of the known information regarding the natural source, abundance, and physicochemical properties of this compound. While extensive biological data for this specific taxoid is limited in publicly accessible literature, this document consolidates the available information to serve as a foundational resource for researchers.

Natural Source and Abundance

This compound has been primarily isolated from the roots of Taxus mairei (Mei Li Hong Dou Shan), a species of yew tree.[1][2][3] It has also been reported as a constituent of Taxus yunnanensis. The compound is an amorphous powder.[1][2][3]

Currently, there is no publicly available quantitative data on the abundance or yield of this compound from its natural sources. The original research articles describing its isolation do not specify the percentage yield of this particular compound from the initial plant material. Further investigation into the primary literature or direct analysis of Taxus mairei root extracts would be necessary to determine its precise concentration.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C31H40O12 | [1][2][3] |

| Molecular Weight | 604.66 g/mol | [1][2][3] |

| Appearance | Amorphous powder | [1][2][3] |

| Specific Rotation | [α]D25 = -42° (c = 0.5, CHCl3) | [1][2][3] |

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound is not fully detailed in the available literature, a general methodology can be inferred from standard practices for the extraction and purification of taxoids from Taxus species.

General Isolation and Purification Workflow

The isolation of taxane diterpenoids from Taxus plant material typically involves the following steps:

-

Extraction: The dried and powdered plant material (in this case, the roots of Taxus mairei) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. This is often done between a polar solvent (e.g., aqueous methanol) and a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar constituents. The polar layer, containing the taxoids, is then further partitioned with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate.

-

Chromatographic Separation: The resulting extract is then subjected to a series of chromatographic techniques to separate the complex mixture of taxoids. This typically includes:

-

Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water.

-

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To identify chromophores.

-

The following diagram illustrates a generalized workflow for the isolation of this compound.

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. While many taxoids exhibit cytotoxic properties against various cancer cell lines, such activity has not been explicitly reported for this particular compound.

The general mechanism of action for cytotoxic taxanes involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation and ultimately inducing cell cycle arrest and apoptosis. It is plausible that this compound could exhibit similar properties, but this would require experimental validation.

The following diagram illustrates the logical relationship for a hypothetical investigation into the biological activity of this compound.

Caption: Logical workflow for investigating the potential biological activity of this compound.

Conclusion

This compound is a taxane diterpenoid isolated from Taxus mairei and Taxus yunnanensis. While its physicochemical properties have been characterized, there is a notable lack of quantitative data regarding its natural abundance and specific biological activities. This guide provides a summary of the currently available information and outlines a general experimental approach for its isolation and potential biological evaluation. Further research is warranted to fully elucidate the pharmacological potential of this natural product.

References

This technical guide provides a comprehensive overview of taxane (B156437) compounds related to 13-O-Deacetyltaxumairol Z, a natural product isolated from the Formosan Yew (Taxus mairei). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their biological activities, underlying mechanisms of action, and relevant experimental protocols.

While specific data for this compound is limited in publicly accessible literature, this guide focuses on closely related taxane diterpenoids isolated from the same source, Taxus mairei. These compounds share a common taxane core and exhibit significant cytotoxic activities, making them valuable subjects of study in the development of novel anticancer agents.

Data Presentation

The cytotoxic activities of various taxane compounds isolated from Taxus mairei and related species are summarized below. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Taxumairone A | HCT-116 | Human Colon Carcinoma | 0.1 µg/mL | [1] |

| Unnamed Taxane (13) | A2780/TAX | Taxol-Resistant Ovarian Carcinoma | 0.19 | [2] |

| Paclitaxel (Taxol) | A2780/TAX | Taxol-Resistant Ovarian Carcinoma | 4.4 | [2] |

| Docetaxel | A2780/TAX | Taxol-Resistant Ovarian Carcinoma | 0.42 | [2] |

| Taxinine | A549 | Non-small Cell Lung Cancer | 46.17 µg/mL | [3] |

| Taxinine | B16 | Mouse Melanoma | 350.64 µg/mL | [3] |

| Taxinine | BEL7402 | Human Hepatoma | 113.97 µg/mL | [3] |

Note: Direct conversion of µg/mL to µM requires the molecular weight of the specific compound. For reference, the molecular weight of Taxumairone A is not explicitly stated in the abstract, and the molecular weight of Taxinine is approximately 642.7 g/mol .

Experimental Protocols

This section details the methodologies for the isolation of taxane compounds from Taxus mairei, a general procedure for the synthesis of the taxane core, and a standard protocol for assessing cytotoxicity using the MTT assay.

Isolation of Taxane Diterpenoids from Taxus mairei

The following is a general procedure based on methods reported for the isolation of taxoids from Taxus species.

1. Extraction:

-

Air-dried and powdered bark and heartwood of Taxus mairei are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which typically contains the taxane diterpenoids, is concentrated.

3. Chromatographic Separation:

-

The ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

4. Structure Elucidation:

-

The structures of the isolated compounds are determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

A publication by Liang and Kingston (1993) describes the isolation of two new taxane diterpenoids from the heartwood of Taxus mairei and provides their ¹H and ¹³C NMR data, which can serve as a reference for related compounds.[4]

General Synthesis of the Taxane Core

The total synthesis of the complex taxane core is a significant challenge in organic chemistry. Several strategies have been developed. A representative approach involves the following key steps[5]:

1. A-Ring and C-Ring Formation: A common strategy involves the construction of the A and C rings of the taxane skeleton from readily available starting materials.

2. B-Ring Closure: The central eight-membered B-ring is often the most challenging to construct. Intramolecular reactions such as aldol (B89426) condensations or radical cyclizations are frequently employed.

3. Functional Group Interconversion: Following the assembly of the tricyclic core, a series of reactions are performed to introduce the necessary oxygen-containing functional groups and stereocenters found in the natural products.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium.

-

The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well.

-

Control wells receive medium with the solvent at the same final concentration.

-

The plate is incubated for a further 48-72 hours.

3. MTT Addition and Incubation:

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

4. Solubilization of Formazan:

-

After the incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization

Taxane Mechanism of Action: Microtubule Stabilization

Taxanes exert their cytotoxic effects primarily by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Caption: Taxane binding to microtubules disrupts their dynamic instability, leading to cell cycle arrest and apoptosis.

Taxane-Induced Apoptosis Signaling Pathway

The apoptotic cascade initiated by taxane-induced microtubule disruption involves several key signaling pathways. A simplified representation of this process is shown below, highlighting the roles of the p53 tumor suppressor protein and the Bcl-2 family of apoptosis regulators.

Caption: Key signaling events in taxane-induced apoptosis, involving p53 and Bcl-2 family proteins.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel taxane compounds.

Caption: A standard workflow for evaluating the in vitro cytotoxicity of taxane compounds.

References

- 1. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pnas.org [pnas.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Isolation and Purification of 13-O-Deacetyltaxumairol Z from Taxus mairei

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the isolation and purification of the taxoid 13-O-Deacetyltaxumairol Z from the plant species Taxus mairei. This document outlines the necessary steps from initial extraction to final purification, based on established protocols for taxane (B156437) diterpenoids.

Introduction

Taxus mairei, a species of yew, is a significant natural source of various bioactive taxane diterpenoids, a class of compounds that includes the prominent anticancer drug, paclitaxel. The intricate chemical diversity of taxoids within Taxus species necessitates robust and efficient methods for their isolation and purification. This compound is one such taxoid of interest for further pharmacological investigation. The following protocols are based on established methodologies for the extraction and purification of taxoids from Taxus species.

Extraction of Crude Taxoid Mixture from Taxus mairei

The initial step involves the extraction of a crude mixture of compounds, including taxoids, from the plant material. An optimized solvent extraction method is crucial for maximizing the yield of the target compounds.

Materials and Reagents:

-

Dried and powdered needles and twigs of Taxus mairei

-

Methanol (B129727) (90%)

-

Ethanol

-

Acetone

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper

Protocol: Optimized Methanol Extraction

This protocol is adapted from optimized conditions for taxol extraction from T. mairei.[1]

-

Sample Preparation: Air-dry the needles and twigs of Taxus mairei and grind them into a fine powder.

-

Extraction:

-

Filtration and Concentration:

-

Filter the resulting solution to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Treat the concentrated methanolic extract with dichloromethane (CH2Cl2) to partition the compounds.[2]

-

Separate the CH2Cl2 layer, which will contain the taxoids.

-

Evaporate the CH2Cl2 to yield a dried crude extract ready for chromatographic purification.

-

Chromatographic Purification of this compound

A multi-step chromatographic approach is typically required to isolate a specific taxoid from the complex crude extract. This involves column chromatography followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Materials and Reagents:

-

Silica (B1680970) gel for column chromatography

-

Glass column for chromatography

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane, acetone, chloroform)

-

Preparative TLC plates (silica gel)

-

HPLC system with a suitable column (e.g., C18)

-

Analytical TLC plates for monitoring fractions

-

UV lamp for visualization

Protocol: Multi-step Chromatography

-

Silica Gel Column Chromatography (Initial Separation):

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

Dissolve the dried crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and acetone, with the ratio adjusted to achieve separation.[2]

-

Collect fractions and monitor their composition using analytical TLC.

-

Combine fractions containing compounds with similar Rf values.

-

-

Preparative Thin-Layer Chromatography (Intermediate Purification):

-

Apply the combined fractions from the previous step onto a preparative TLC plate.

-

Develop the plate in a suitable solvent system (e.g., a mixture of chloroform and other solvents).[2][3]

-

Visualize the separated bands under a UV lamp.

-

Scrape the band corresponding to the target compound (this compound) from the plate.

-

Extract the compound from the silica gel using a polar solvent (e.g., methanol or ethyl acetate).

-

Filter and evaporate the solvent to obtain a more purified sample.

-

-

High-Performance Liquid Chromatography (Final Purification):

-

For high purity, subject the sample from preparative TLC to HPLC.

-

A common method for taxoid separation is reverse-phase HPLC.

-

A tertiary phase of ACN-MeOH-H2O (35:1:15 v/v/v) has been shown to provide good separation for taxoids.[2]

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Data Presentation

The following tables summarize quantitative data related to the extraction of various compounds from Taxus mairei.

Table 1: Optimized Extraction Conditions for Taxol from Taxus mairei

| Parameter | Optimal Condition |

|---|---|

| Solvent Concentration | 90% Methanol[1] |

| Solid-Liquid Ratio | 1:15 (g/mL)[1] |

| Extraction Temperature | 40°C[1] |

| Extraction Time | 60 minutes[1] |

Table 2: Content of Various Bioactive Compounds in Taxus mairei

| Compound | Content | Plant Part | Reference |

|---|---|---|---|

| Paclitaxel | 0.1136 to 0.1530 mg/g | Leaves and Twigs | [4] |

| 10-Deacetylbaccatin III | 0.0115% (average) | Leaves and Twigs | [4] |

| Baccatin III | 0.0156% | Not specified | [4] |

| 7-epi-10-deacetyltaxol | 0.02372% | Not specified | [4] |

| Cephalomannine | 0.7932 mg/g | Not specified | [4] |

| Total Flavonoids | 9.31–36.46 µg/g | Not specified | [4] |

| Polysaccharides | 4.52 to 45 mg/g | Leaves and Twigs |[4] |

Visualizations

Diagram 1: Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Diagram 2: Logical Relationship of Purification Steps

Caption: Logical progression of purification stages from crude extract to pure compound.

References

Application Note & Protocol: HPLC Analysis of 13-O-Deacetyltaxumairol Z

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Deacetyltaxumairol Z is a member of the taxoid family of natural products, which are of significant interest in medicinal chemistry and drug development due to the potent anticancer activity of related compounds like Paclitaxel. Accurate and reliable analytical methods are crucial for the isolation, quantification, and quality control of this compound in various matrices, including plant extracts, reaction mixtures, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of taxoids due to its high resolution, sensitivity, and reproducibility.[1][2][3]

This document provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties (Hypothetical)

A comprehensive understanding of the physicochemical properties of this compound is essential for method development. While specific experimental data for this compound is not widely available, typical properties for taxoids can be assumed for initial method design.

| Property | Value (Estimated) |

| Molecular Formula | C₂₉H₃₈O₉ |

| Molecular Weight | 530.6 g/mol |

| UV max (λmax) | ~227 nm |

| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile, DMSO; sparingly soluble in water. |

| pKa | Not available |

Note: The UV maximum is estimated based on the typical absorbance of the taxane (B156437) core and related chromophores.[4] It is recommended to determine the actual UV spectrum of a purified standard of this compound.

Recommended HPLC Method Parameters

Based on common practices for taxoid analysis, the following starting conditions are recommended for the analysis of this compound.[3][4]

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile. Gradient elution is recommended for complex samples. |

| Gradient Program | Start with 40% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 227 nm (using a Diode Array Detector is recommended for spectral analysis) |

| Injection Volume | 10 µL |

| Sample Diluent | Methanol or Acetonitrile |

Experimental Protocols

a. Standard Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of methanol in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

b. Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase at the initial gradient composition (e.g., 60:40 Water:Acetonitrile).

-

Recommended concentrations for a calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.

c. Sample Preparation (from Plant Material)

-

Grind dried plant material to a fine powder.

-

Extract 1 g of the powder with 10 mL of methanol by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.[2]

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

-

Set up the HPLC system according to the parameters in the table above.

-

Purge the pump with the mobile phases to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (sample diluent) to ensure the system is clean.

-

Inject the standard solutions in increasing order of concentration.

-

Inject the prepared samples.

-

Run a blank injection after each sample to prevent carryover.